N-(5-chloro-2-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H15ClN4O4S and its molecular weight is 418.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticonvulsant Activity
A study by Aktürk et al. (2002) explored the synthesis of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, focusing on compounds with various substituents, including methoxyl, methyl, nitro, and chloro groups. This research aimed to evaluate their anticonvulsant activity, identifying 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide as the most active compound against seizures induced by maximal electroshock (MES) Aktürk et al., 2002.
Antioxidant and Anti-inflammatory Compounds
Koppireddi et al. (2013) synthesized and evaluated a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides for their anti-inflammatory and antioxidant activity. The study found that specific compounds exhibited significant antioxidant activity in various assays, with some also showing excellent anti-inflammatory activity. The presence of o-methoxyphenyl groups in these compounds underscores the relevance of methoxy substituents in conferring biological activity Koppireddi et al., 2013.
Herbicide Metabolism and Toxicity
Research by Coleman et al. (2000) on chloroacetamide herbicides and their metabolites in human and rat liver microsomes revealed insights into the metabolic pathways of compounds similar in structure to the specified chemical. This study contributes to understanding the potential environmental and health impacts of chloroacetamide-based compounds, including their metabolism and the role of human cytochrome P450 enzymes in these processes Coleman et al., 2000.
Synthesis and Antimicrobial Activity
The synthesis of novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline derivatives, as reported by Al-Khazragie et al. (2022), demonstrated the potential of these compounds in exhibiting antimicrobial and antioxidant properties. This research highlights the diverse applications of such chemically synthesized compounds, including those with chloro and methoxy substituents, in developing new antimicrobial agents Al-Khazragie et al., 2022.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4S/c1-27-16-7-2-12(19)10-15(16)21-17(24)11-28-18-20-8-9-22(18)13-3-5-14(6-4-13)23(25)26/h2-10H,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZROTCWHRKKINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide |
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